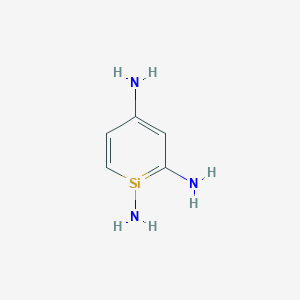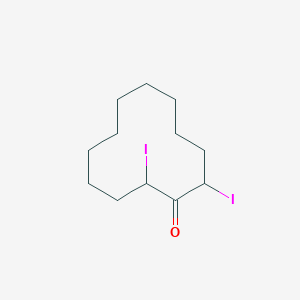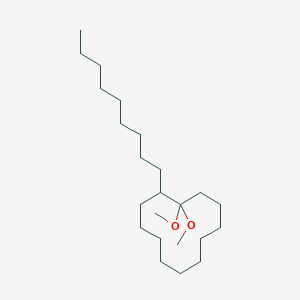![molecular formula C21H31N3 B12591775 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine CAS No. 648882-74-0](/img/structure/B12591775.png)
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine is a complex organic compound that features an indole core, a piperidine ring, and a butan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized to introduce the piperidine ring and the butan-1-amine side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine include:
- 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the indole core, piperidine ring, and butan-1-amine side chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
648882-74-0 |
|---|---|
Molecular Formula |
C21H31N3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-[4-[1-(2-methylprop-2-enyl)indol-3-yl]piperidin-1-yl]butan-1-amine |
InChI |
InChI=1S/C21H31N3/c1-17(2)15-24-16-20(19-7-3-4-8-21(19)24)18-9-13-23(14-10-18)12-6-5-11-22/h3-4,7-8,16,18H,1,5-6,9-15,22H2,2H3 |
InChI Key |
DGWBTTRFKUHRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)C3CCN(CC3)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)



![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

